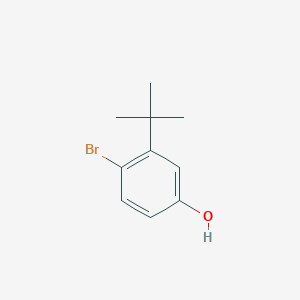

4-Bromo-3-tert-butylphenol

Description

Contextualization within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are a class of phenolic compounds containing one or more halogen atoms attached to the benzene (B151609) ring. wisdomlib.org These compounds are of significant interest due to their diverse applications and their role as environmental contaminants. rsc.orgoup.com The introduction of a halogen, such as bromine, to the phenol ring alters its electronic properties and reactivity. Phenol itself is highly reactive towards electrophilic aromatic substitution, and the presence of a hydroxyl group strongly activates the ring, directing incoming electrophiles to the ortho and para positions. wikipedia.org

Halogenation is a fundamental transformation in organic synthesis, and the use of bromine and bromo-organic compounds is extensive. nih.gov Halogenated phenols, including 4-Bromo-3-tert-butylphenol, are key building blocks. They can be used to create a variety of other compounds, for example, by undergoing reactions that form phenoxyacetic acids, which have applications as herbicides, or by polymerization to form resinous materials for coatings. google.com The study of halogenated phenols also extends to their potential environmental impact and degradation pathways. rsc.org

Significance of Phenolic Structures in Advanced Organic Synthesis

Phenolic compounds are a cornerstone of organic synthesis, serving as precursors to a vast array of materials and complex molecules. wikipedia.orgresearchgate.net The hydroxyl group on the phenol ring is a powerful activating group, enhancing the ring's nucleophilicity for electrophilic aromatic substitution. wikipedia.org This reactivity allows for the attachment of various functional groups to the aromatic ring. wikipedia.org

Phenols are fundamental to the production of polymers like polycarbonates, epoxies, and phenolic resins such as Bakelite. wikipedia.orgbritannica.com They are also starting materials for pharmaceuticals, detergents, and herbicides. wikipedia.org Substituted phenols, in particular, are crucial as they offer tailored properties and reactivity. wisdomlib.org For instance, the bulky tert-butyl group can act as a positional protecting group, blocking the reactive ortho or para positions to control the regioselectivity of subsequent reactions. This group can later be removed through a retro-Friedel-Crafts process to regenerate the phenol. scientificupdate.com The specific substitution pattern on the phenol ring is therefore integral to designing new synthetic pathways and advanced materials. wisdomlib.org

Historical Development and Evolution of Research on Substituted Phenols

The history of substituted phenols is intrinsically linked to the discovery and study of phenol itself. Phenol was first isolated in an impure form from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.org Pure phenol was isolated in 1841 by the French chemist Auguste Laurent, who also established its structure. wikipedia.orgnih.gov The antiseptic properties of phenol were recognized in the 1860s, marking one of its earliest applications. britannica.comnih.gov

Following the establishment of phenol's structure and initial uses, research expanded to its derivatives. The development of industrial chemistry, particularly the rise of the petrochemical industry, made phenol and its precursors more accessible, moving away from coal tar as the primary source. wikipedia.org This led to extensive investigation into substituted phenols. Early research focused on reactions like halogenation, sulfonation, and acylation to create new compounds. wikipedia.org A significant milestone was the development of phenol-formaldehyde resins, patented as Bakelite in 1909, which demonstrated the industrial potential of phenol derivatives. britannica.com Over the 20th century, research continued to uncover the utility of substituted phenols in diverse areas, from the synthesis of agrochemicals and pharmaceuticals to their use as antioxidants in polymers. scientificupdate.comnih.gov The study of their polymorphic forms and chemical properties further deepened the understanding of these compounds. acs.org

Overview of Current Research Trajectories Involving this compound

Current research involving substituted phenols like this compound is focused on their application as specialized chemical intermediates. The unique combination of a bulky tert-butyl group and a reactive bromine atom makes this compound a strategic starting material for synthesizing more complex molecules with targeted functionalities.

Research trends in halogenated phenols often explore their use in creating materials with desirable properties, such as flame retardants, or as precursors for biologically active compounds like fungicides and herbicides. oup.comgoogle.com The tert-butyl group is widely used in the chemical industry to produce antioxidants, with 2,6-di-tert-butyl-4-methylphenol (BHT) being a prime example. scientificupdate.com The synthesis of tert-butyl phenols is a mature field, typically involving the acid-catalyzed alkylation of a phenol with isobutene. wikipedia.orgvinatiorganics.com

For a compound like this compound, research interest lies in leveraging its specific substitution pattern. The bromine atom provides a site for further functionalization through cross-coupling reactions or other substitutions, while the tert-butyl group influences the molecule's solubility, stability, and steric environment. For example, related tert-butylphenols are used to control the molecular weight of polymers like polycarbonates and epoxy resins, where they act as chain stoppers. wikipedia.org While direct research on this compound is not extensively documented in the provided results, its structure is analogous to intermediates used in the synthesis of agrochemicals and specialty polymers. For instance, 4-tert-butylphenol (B1678320) is a known intermediate in the synthesis of the acaricide spiromesifen (B166731) and the fungicide spiroxamine. guidechem.com Therefore, current research likely involves the use of this compound and similar structures in the development of novel materials and bioactive molecules.

Data Tables

Table 1: Physicochemical Properties of this compound Data sourced from PubChem. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| CAS Number | 103414-68-2 |

| Appearance | Not specified; related compounds are white solids. wikipedia.org |

| XLogP3 | 3.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 228.01498 g/mol |

| Monoisotopic Mass | 228.01498 g/mol |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 12 |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-tert-butylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRUYGDVIXEFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 Bromo 3 Tert Butylphenol

Regioselective Bromination Approaches for Phenolic Substrates

The hydroxyl group of a phenol (B47542) is a strong activating group, directing incoming electrophiles to the ortho and para positions. wvu.edu This inherent reactivity can make achieving selective monobromination challenging, as polysubstitution is often a competing reaction. prepp.instackexchange.com

Electrophilic aromatic substitution is the fundamental mechanism for the bromination of phenols. commonorganicchemistry.com Various brominating agents can be employed, with molecular bromine (Br₂) and N-Bromosuccinimide (NBS) being the most common. commonorganicchemistry.com

The reaction with Br₂ is a classic method. For instance, 2,6-di-tert-butylphenol (B90309) can be brominated at the 4-position by reacting it with bromine in dichloromethane (B109758) at 0°C to produce 4-bromo-2,6-di-tert-butylphenol (B72302) in good yield. orgsyn.org Similarly, the bromination of 4-tert-butylphenol (B1678320) with bromine in a mixture of chloroform (B151607) and carbon tetrachloride at low temperatures yields 2-bromo-4-tert-butylphenol.

N-Bromosuccinimide (NBS) serves as a milder and more selective source of electrophilic bromine. wikipedia.orgscribd.com It is particularly useful for the bromination of activated aromatic compounds like phenols. wikipedia.orgscribd.com The reaction conditions, including the solvent, can significantly influence the regioselectivity. For example, using NBS in dimethylformamide (DMF) as a solvent often leads to high para-selectivity. wikipedia.org Studies have shown that the bromination of para-substituted phenols with NBS in methanol (B129727) can be highly regioselective for the ortho position. mdpi.com

| Starting Material | Brominating Agent | Solvent | Product | Yield | Reference |

| 2,6-di-tert-butylphenol | Br₂ | Dichloromethane | 4-bromo-2,6-di-tert-butylphenol | 76% | orgsyn.org |

| 4-tert-butylphenol | Br₂ | Chloroform/Carbon tetrachloride | 2-bromo-4-tert-butylphenol | Quantitative | |

| para-Substituted Phenols | NBS | Methanol | ortho-Brominated phenols | High | mdpi.com |

| Phenol | NBS | DMF | para-Bromophenol | High | wikipedia.org |

Catalysts play a crucial role in controlling the regioselectivity of bromination by modulating the electrophilicity of the bromine source.

For less reactive aromatic compounds, a Lewis acid catalyst such as ferric bromide (FeBr₃) or ferric chloride (FeCl₃) is often necessary to facilitate bromination. lscollege.ac.injove.com The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile. jove.comminia.edu.eg While highly activating substrates like phenol can react without a catalyst, the use of a Lewis acid can sometimes be employed to influence the reaction pathway, though care must be taken to avoid unwanted side reactions. wvu.edulscollege.ac.in

While electrophilic substitution is the primary pathway for phenol bromination, radical mechanisms can also be involved, particularly when using NBS. The Wohl-Ziegler reaction, which typically involves NBS and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄), is primarily used for allylic and benzylic brominations. commonorganicchemistry.comwikipedia.orgscribd.com However, under certain conditions, radical pathways can contribute to the bromination of aromatic rings, although this is less common for phenols where the electrophilic pathway dominates. liberty.edu Some studies have explored radical bromination "on water" using NBS, which can offer an environmentally friendlier approach. researchgate.netresearchgate.net

The choice of solvent has a profound impact on the regioselectivity and extent of bromination. prepp.in In polar, protic solvents like water, phenol can ionize to the more strongly activating phenoxide ion, leading to rapid and often uncontrollable polysubstitution, typically yielding 2,4,6-tribromophenol. prepp.instackexchange.com In contrast, non-polar solvents such as carbon disulfide (CS₂), chloroform, or carbon tetrachloride (CCl₄) moderate the reactivity of the phenol, allowing for more controlled, selective monobromination. prepp.indoubtnut.com Low temperatures further help in controlling the reaction rate. prepp.in The ortho:para ratio of the products can also be significantly influenced by the solvent. rsc.org For example, bromination with NBS in various solvents has shown that the ortho:para ratio is greatly affected by the solvent choice. rsc.org

| Solvent Polarity | Effect on Phenol | Typical Product(s) | Reference |

| High (e.g., Water) | Ionization to highly activated phenoxide ion | Polysubstitution (e.g., 2,4,6-tribromophenol) | prepp.instackexchange.com |

| Low (e.g., CS₂, CCl₄) | Moderated reactivity of the -OH group | Monosubstitution (ortho- and para-bromophenol) | prepp.indoubtnut.com |

Influence of Catalysis on Bromination Regioselectivity

Tert-Butylation Strategies for Phenolic Compounds

The introduction of a bulky tert-butyl group onto a phenolic ring is typically achieved through Friedel-Crafts alkylation. thieme-connect.com This reaction involves an alkylating agent, such as tert-butyl alcohol or isobutylene, and an acid catalyst. iitm.ac.inresearchgate.net

The tert-butylation of phenol is an important industrial process, yielding products like 2-tert-butylphenol (B146161), 4-tert-butylphenol, and 2,4-di-tert-butylphenol. researchgate.net A variety of acid catalysts can be used, including sulfuric acid, phosphoric acid, and cation exchange resins. iitm.ac.in More recently, solid acid catalysts like zeolites and metal-exchanged pillared montmorillonites have been investigated to overcome the separation difficulties associated with homogeneous catalysts. iitm.ac.inacs.orgresearchgate.net The catalytic activity of these materials is often related to the number and strength of their acid sites. iitm.ac.in For instance, the vapor-phase tert-butylation of phenol over transition metal-exchanged pillared montmorillonites has been studied, with the catalytic activity depending on the surface acidity. iitm.ac.in Another study demonstrated the use of ordered solid acid catalysts like H-Y zeolites and Sc(OTf)₃ supported on MCM-41 for the tert-butylation of phenol in supercritical carbon dioxide, which offered superior performance compared to other reaction media. acs.org

The regioselectivity of tert-butylation is influenced by steric hindrance and reaction conditions. The bulky tert-butyl group generally favors substitution at the less sterically hindered para position. However, ortho-tert-butylation can also be achieved, and various methods have been developed to improve its efficiency and regioselectivity. thieme-connect.com

| Catalyst | Alkylating Agent | Reaction Conditions | Major Product(s) | Reference |

| Metal-exchanged pillared montmorillonites | tert-butyl alcohol | Vapor phase | tert-Butyl phenols | iitm.ac.in |

| H-Y zeolites | Not specified | Supercritical CO₂ | 2,4-di-tert-butylphenol | acs.org |

| Sc(OTf)₃/MCM-41 | Not specified | Supercritical CO₂ | 2,4,6-tri-tert-butylphenol | acs.org |

| Cation exchange resins | tert-butyl alcohol | Not specified | tert-Butyl phenols | iitm.ac.in |

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation is a fundamental method for introducing alkyl groups onto an aromatic ring. In the context of synthesizing precursors to 4-bromo-3-tert-butylphenol, this reaction is crucial for introducing the tert-butyl group to the phenol backbone. The reaction typically involves an alkyl halide or an alcohol as the alkylating agent and a Lewis or Brønsted acid catalyst. rsc.orgresearchgate.net

The alkylation of phenol with tert-butyl alcohol is a well-studied example of a Friedel-Crafts reaction. google.com Traditional catalysts include strong acids like sulfuric acid (H₂SO₄) and Lewis acids such as aluminum chloride (AlCl₃). researchgate.net However, these catalysts can lead to environmental concerns due to the generation of hazardous waste during neutralization and can cause corrosion of equipment. researchgate.net

Modern approaches have focused on developing more benign and reusable catalysts. Zeolites, for instance, have shown significant promise as solid acid catalysts for the tert-butylation of phenol. researchgate.netacs.org Zeolite Beta, in particular, has demonstrated high activity and selectivity for this reaction. researchgate.netacs.org The use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) bisulfate and p-toluenesulfonic acid, has also been explored, allowing the reaction to proceed under milder conditions (e.g., 30 °C) with high conversion rates. acs.org

The regioselectivity of the Friedel-Crafts alkylation of phenol is highly dependent on the reaction conditions and the catalyst used. While para-alkylation is often favored, ortho-alkylation can also occur, leading to a mixture of isomers including 2-tert-butylphenol, 4-tert-butylphenol, and 2,4-di-tert-butylphenol. google.comacs.org Careful optimization of parameters such as temperature, reactant ratio, and catalyst choice is therefore essential to maximize the yield of the desired isomer. acs.orgacs.org

Catalytic Alkylation with Tertiary Alcohols or Peroxides

Catalytic alkylation using tertiary alcohols or peroxides presents an alternative and often more "green" approach to the Friedel-Crafts reaction. nih.govchemrxiv.org This method can circumvent the use of harsh alkylating agents and aggressive Lewis acids.

A synergistic Brønsted/Lewis acid catalytic system, for example using iron(III) chloride (FeCl₃) and a Brønsted acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), has been shown to effectively catalyze the tert-butylation of phenols with unactivated tertiary alcohols like 2-methyl-2-propanol or with di-tert-butylperoxide. nih.govchemrxiv.org This dual catalytic system enhances the acidity of the Brønsted acid, facilitating the formation of the tert-butyl carbocation for electrophilic attack on the phenol ring. nih.govchemrxiv.org

This methodology offers several advantages, including the use of environmentally more benign and readily available reagents and catalysts. nih.govchemrxiv.org The reaction conditions are often mild, and the selectivity can be controlled. For instance, the alkylation of meta-substituted phenols using this system tends to occur selectively at the less sterically hindered ortho position to the hydroxyl group. nih.govchemrxiv.org

The use of solid acid catalysts like zeolites is also prominent in alkylations with tertiary alcohols. researchgate.netacs.org Zeolite Beta has been identified as a particularly efficient catalyst for the reaction between phenol and tert-butyl alcohol, leading to complete conversion of the limiting reactant. acs.org

Multi-Step Convergent and Divergent Synthetic Pathways

The synthesis of this compound often necessitates multi-step pathways to ensure the correct placement of the bromo and tert-butyl substituents on the phenol ring. These pathways can be designed in a convergent or divergent manner, starting from readily available precursors.

Sequential Halogenation and Alkylation

A common and effective strategy for the synthesis of this compound involves a sequential process of halogenation followed by alkylation, or vice versa. oup.comresearchgate.net The order of these steps is critical for achieving the desired regiochemistry due to the directing effects of the hydroxyl, bromo, and tert-butyl groups.

One reported synthesis starts with the bromination of 2-tert-butylphenol. rsc.org In this approach, 2-tert-butylphenol is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like hexafluoroisopropanol (HFIP) to yield 4-bromo-2-tert-butylphenol. rsc.org However, to obtain the 3-tert-butyl isomer, a different starting material or a rearrangement step would be necessary.

An alternative and more direct route to a related compound, 4-bromo-2,6-di-tert-butylphenol, involves the direct bromination of 2,6-di-tert-butylphenol with molecular bromine in dichloromethane. orgsyn.org This highlights how the existing substitution pattern dictates the position of the incoming electrophile.

For the specific synthesis of this compound, a plausible pathway could involve the tert-butylation of a pre-brominated phenol derivative where the bromine atom directs the incoming tert-butyl group. For example, starting with 3-bromophenol, Friedel-Crafts alkylation could potentially lead to this compound, although controlling the regioselectivity of the alkylation would be a key challenge.

Utilization of Precursors and Functional Group Interconversions

The synthesis of this compound can also be achieved through the strategic use of precursors and functional group interconversions. This approach offers flexibility and can be used to overcome challenges in direct substitution reactions.

One such multi-step synthesis starts from p-tert-butyl benzene (B151609) halide. google.com This process involves nitration of the starting material to introduce a nitro group, followed by reduction of the nitro group to an amine, and finally, a diazotization-hydrolysis sequence to replace the amino group with a hydroxyl group, yielding m-tert-butylphenol. google.com This phenol can then be brominated to give the final product.

Another example is the use of positional protective groups. oup.comresearchgate.net A halo-substituent can be used to block a certain position on the aromatic ring, directing subsequent reactions to other positions. After the desired transformations are complete, the protective halo-substituent can be removed.

Furthermore, the synthesis can start from compounds that already contain some of the required functionalities. For instance, 4-tert-butylphenol is a common starting material in organic synthesis and can be brominated to introduce the bromine atom. lookchem.com However, direct bromination of 4-tert-butylphenol would likely lead to bromination at the ortho position to the hydroxyl group due to its strong activating and directing effect. Therefore, a more elaborate strategy involving protecting groups or rearrangement reactions might be necessary to achieve the desired this compound structure.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including this compound. The focus is on developing more environmentally benign processes that are safer, more efficient, and generate less waste. Current time information in Bangalore, IN.

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. whiterose.ac.uk Reactions with high atom economy are preferred as they generate fewer byproducts and less waste.

In the context of synthesizing this compound, traditional methods often have poor atom economy. For example, classical Friedel-Crafts alkylations using stoichiometric amounts of Lewis acids generate significant amounts of waste during workup and neutralization. researchgate.net Similarly, some bromination reactions using molecular bromine can have a low atom economy, with up to 50% of the bromine ending up as hydrogen bromide (HBr) byproduct. researchgate.net

To improve atom economy and minimize waste, several strategies are being employed:

Catalytic Processes: The use of catalysts, especially heterogeneous and recyclable catalysts like zeolites, is a cornerstone of green synthesis. researchgate.netwhiterose.ac.uk Catalytic reactions require only a small amount of the catalyst, which can often be recovered and reused, thus reducing waste. The catalytic alkylation of phenols with tertiary alcohols or peroxides is a prime example of this approach. nih.govchemrxiv.org

Alternative Reagents: The development and use of greener reagents can significantly improve the environmental profile of a synthesis. For instance, using N-bromosuccinimide (NBS) as a brominating agent can be an alternative to molecular bromine, although NBS itself is prepared from bromine. researchgate.net More advanced methods explore in-situ generation of the brominating species or the use of oxidizing agents like hydrogen peroxide in combination with a bromide source, which can lead to higher atom economy. tandfonline.com

Solvent Selection: The choice of solvent has a major impact on the sustainability of a chemical process. The use of greener solvents, or even solvent-free conditions, is highly desirable. whiterose.ac.uk Research into deep eutectic solvents for phenol alkylation is a step in this direction. acs.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while maintaining high efficiency and product quality.

Development of Environmentally Benign Reaction Media

The development of synthetic routes for this compound has increasingly focused on the principles of green chemistry, emphasizing the use of environmentally benign reaction media to minimize hazardous waste and improve safety and efficiency. Traditional bromination and alkylation processes often rely on volatile and toxic organic solvents, leading to significant environmental concerns. Research has therefore shifted towards exploring greener alternatives such as water, ionic liquids, and solvent-free systems.

A significant advancement in this area is the use of aqueous media for bromination reactions. researchgate.net Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net One such approach involves an H2O2–HBr system in an aqueous medium, which provides an efficient method for the bromination of activated aromatic molecules at ambient temperature without the need for an added metal or acid catalyst. researchgate.net This system offers mild reaction conditions, a straightforward isolation procedure, and utilizes inexpensive reagents, presenting a viable alternative to traditional brominating protocols. researchgate.net

Another eco-friendly protocol employs boric acid as a recyclable catalyst, potassium bromide (KBr) as the bromide source, and hydrogen peroxide (H2O2) as the oxidant. tandfonline.com This reaction can be effectively carried out at room temperature using water for liquid substrates or ethanol (B145695) for solid substrates. tandfonline.com The methodology is noted for its high yields, mild reaction conditions, and high selectivity. tandfonline.com The use of H2O2 is particularly advantageous as its only byproduct is water. researchgate.net The boric acid catalyst is inexpensive, safe to handle, and can be recycled, further enhancing the green credentials of the process. tandfonline.com

The table below summarizes the findings for the boric acid-catalyzed bromination of phenol, a model substrate, highlighting the optimization of reaction conditions in a green solvent system.

| Entry | Catalyst (mol%) | Temperature (°C) | Time | Yield (%) |

| 1 | 0 | Room Temp | 3 h | 50 |

| 2 | 5 | Room Temp | 20 min | 75 |

| 3 | 5 | 5 | 8 h | 52 |

| 4 | 5 | 65 | 20 min | 80 (71% p-isomer) |

Data derived from studies on the boric acid-catalyzed bromination of phenol in water. tandfonline.com

Ionic liquids (ILs) have also emerged as a promising class of environmentally benign alternative reaction media. rasayanjournal.co.in Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive replacements for volatile organic solvents. rasayanjournal.co.inijarse.com In the context of synthesizing the precursor, 3-tert-butylphenol (B181075), Brønsted acidic ionic liquids with sulfonic acid functionalities have been successfully used as both catalyst and solvent for the alkylation of phenol with tert-butyl alcohol. ijarse.comnih.gov For instance, N-(1,4-sulfonic acid) butyl triethylammonium (B8662869) hydrogen sulfate (B86663) has been employed to achieve good conversion and selectivity in the tert-butylation of phenol. rasayanjournal.co.in The use of such ILs can simplify product separation and catalyst recovery, aligning with green chemistry principles. rasayanjournal.co.in

The table below presents data on the tert-butylation of phenol using an ionic liquid catalyst, demonstrating the influence of reaction parameters.

| Parameter | Condition 1 | Selectivity for 2,4-DTBP (%) | Condition 2 | Selectivity for 2,4-DTBP (%) |

| Molar Ratio (Phenol:TBA) | 1:2 | - | 1:3 | Max. Selectivity |

| Temperature | 60°C | 17.23 | 80°C | 56.77 |

| Agitation Speed | 800 rpm | 35.80 | 200 rpm | 56.77 |

Data from the alkylation of phenol with tert-butyl alcohol using (1-(4-sulfonic acid) butyl triethylammonium p-toulene sulfonic acid) ionic liquid. ijarse.com 2,4-DTBP refers to 2,4-di-tert-butylphenol.

Furthermore, phase transfer catalysis (PTC) is recognized as a viable environmentally friendly technique for synthesizing related compounds under heterogeneous conditions. bcrec.id This method can enhance reaction rates and yields while often using aqueous and organic phases, reducing the need for bulk organic solvents. bcrec.id The synthesis of derivatives like 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol has been demonstrated using a multi-site phase transfer catalyst in a solid-liquid system, highlighting the potential of PTC in green synthesis strategies. bcrec.id

Collectively, these developments in reaction media, from aqueous systems and recyclable catalysts to ionic liquids and phase transfer catalysis, represent crucial steps towards establishing more sustainable and environmentally responsible synthetic pathways for this compound and its precursors.

Chemical Reactivity and Advanced Transformations of 4 Bromo 3 Tert Butylphenol

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C4 position of the phenol (B47542) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon bonds. The reactivity in these transformations is influenced by the electronic nature of the aromatic ring and the steric hindrance imposed by the adjacent tert-butyl group.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide. libretexts.org For 4-bromo-3-tert-butylphenol, this reaction provides a direct route to biaryl compounds, which are prevalent structures in pharmaceuticals and materials science. The general reaction involves the coupling of the aryl bromide with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.orgrsc.org

The catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. While boronic acids are common, more stable alternatives like organotrifluoroborates or MIDA boronates can also be employed to overcome issues like protodeboronation. rsc.orgnih.gov

Representative Suzuki-Miyaura Coupling Conditions

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 °C | Effective for sterically hindered aryl bromides. |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 °C | Broad applicability for various aryl halides. |

| Pd(PPh₃)₄ | (none) | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | Reflux | Classical conditions, suitable for many substrates. |

This table represents typical conditions used for Suzuki-Miyaura couplings of aryl bromides and is illustrative of conditions that would be applicable to this compound.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is a powerful method for the synthesis of substituted alkenes. The reaction typically proceeds with trans selectivity. organic-chemistry.org For this compound, this would lead to the formation of 4-vinyl-3-tert-butylphenol derivatives. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the product. libretexts.org The choice of phosphine (B1218219) ligands or the use of phosphine-free systems can significantly impact the reaction's efficiency. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, such as an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reaction is invaluable for the synthesis of arylalkynes. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.orgresearchgate.net The coupling of this compound with various terminal alkynes would yield functionalized 4-alkynyl-3-tert-butylphenols.

Typical Heck and Sonogashira Coupling Parameters

| Reaction | Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|---|

| Heck | Pd(OAc)₂, PPh₃ | Et₃N | DMF or Acetonitrile | 80-140 °C |

| Heck | Pd/C | NaOAc | NMP | 120-150 °C |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Et₃N or Piperidine | THF or DMF | Room Temp. to 65 °C |

| Sonogashira (Cu-free) | Pd₂(dba)₃, XPhos | Cs₂CO₃ | Acetonitrile | 80 °C |

This table provides an overview of common conditions for Heck and Sonogashira reactions with aryl bromides, which are applicable to the target compound.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. nih.gov It is known for its high functional group tolerance and broad substrate scope. organic-chemistry.orgnih.gov Modern catalyst systems, often employing bulky biarylphosphine ligands such as CPhos, have enabled the efficient coupling of sterically demanding aryl bromides at room temperature. organic-chemistry.orgmit.edu These advanced catalysts effectively promote the desired reductive elimination over side reactions like β-hydride elimination. nih.govmit.edu The reaction of this compound with an organozinc reagent under Negishi conditions would provide a versatile route to various alkylated or arylated phenol derivatives.

Other organometallic approaches, such as Stille coupling (using organotin reagents) or Hiyama coupling (using organosilicon reagents), also provide pathways for C-C bond formation at the bromine center, each with its own specific advantages and substrate compatibility. The Negishi reaction, however, is often favored due to the generally lower toxicity of the organozinc reagents compared to organotins. nih.gov

Key Catalyst Systems for Negishi Coupling of Aryl Bromides

| Catalyst/Precatalyst | Ligand | Reactant | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | CPhos | R-ZnBr | THF/Toluene | Room Temp. |

| Pd₂(dba)₃ | P(t-Bu)₃ | R-ZnCl | THF | Room Temp. |

This table highlights modern and classical catalyst systems for the Negishi coupling of aryl bromides. nih.govorganic-chemistry.orgpitt.edu

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, allowing for transformations such as etherification, esterification, and oxidation.

Etherification: The hydroxyl group of this compound can be readily converted into an ether. A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction provides access to a wide array of aryl ethers. For example, a patented process describes the vapor-phase bromination of 3-alkyl phenol ethers to produce 4-bromo-3-alkyl phenol ethers, illustrating a related transformation. google.com

Esterification: Phenolic esters can be synthesized by reacting this compound with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. The reaction with an acyl chloride is typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. These esterification reactions are generally high-yielding and provide stable ester products.

Summary of Hydroxyl Group Functionalization

| Transformation | Reagents | Base | Solvent |

|---|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃ or NaOH | Acetone, DMF, or Acetonitrile |

| Esterification | Acyl Chloride (e.g., CH₃COCl) | Pyridine or Et₃N | Dichloromethane (B109758) or THF |

| Esterification | Carboxylic Anhydride (B1165640) (e.g., (CH₃CO)₂O) | Pyridine or DMAP (cat.) | (none) or Dichloromethane |

This table summarizes standard laboratory conditions for the etherification and esterification of phenols.

Phenols, particularly those with sterically bulky groups at the ortho positions, are known to undergo one-electron oxidation to form persistent phenoxyl radicals. scholaris.ca The tert-butyl group at the C3 position (ortho to the hydroxyl group) in this compound provides significant steric shielding. This hindrance slows down subsequent dimerization or disproportionation reactions, thereby increasing the lifetime of the corresponding phenoxyl radical. scholaris.cacdnsciencepub.com

The oxidation can be achieved using various chemical oxidizing agents, such as potassium ferricyanide (B76249) in a basic medium, or lead dioxide. rsc.org The resulting 4-bromo-3-tert-butylphenoxyl radical is a free radical species where the unpaired electron is delocalized across the π-system of the aromatic ring, with significant spin density at the oxygen atom and the ortho and para positions. scholaris.ca These stable radicals are of interest in studies of reaction mechanisms, as antioxidants, and in materials science. nih.gov While 2,4,6-trisubstituted phenols with tert-butyl groups at both ortho positions form exceptionally stable radicals, the mono-ortho-substitution in this compound still imparts considerable stability compared to unhindered phenols. cdnsciencepub.comnih.gov

Mechanistic Investigations of O-H Bond Cleavage

The O-H bond in this compound can undergo cleavage through two primary pathways: homolytic and heterolytic fission.

Heterolytic Cleavage: This pathway involves the asymmetrical breaking of the O-H bond, where one fragment retains the entire bonding pair of electrons. This can result in the formation of a phenoxide anion and a proton (acidic dissociation) or a cationic species and a hydride ion, though the former is far more common for phenols. The acidity of the phenol, represented by its pKa value, is a measure of the ease of heterolytic cleavage to form the phenoxide ion. The substituents on the aromatic ring significantly influence the acidity. The tert-butyl group, being electron-donating, tends to decrease the acidity (increase the pKa) of the phenol, making it a weaker acid compared to unsubstituted phenol. Conversely, the electron-withdrawing bromo group increases the acidity (decreases the pKa). The net effect on the acidity of this compound will be a balance of these opposing electronic effects.

Mechanistic studies on the O-H bond cleavage of phenols are often conducted using techniques like electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the transient phenoxyl radicals formed during homolysis. Computational studies using density functional theory (DFT) are also employed to calculate BDEs and to model the transition states of reactions involving O-H bond cleavage.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenol Ring

The aromatic ring of this compound is susceptible to electrophilic substitution, with the regiochemical outcome dictated by the directing effects of the existing hydroxyl, bromo, and tert-butyl substituents.

Further Halogenation Reactions

Further halogenation of this compound introduces additional halogen atoms onto the aromatic ring. The positions of substitution are governed by the activating and directing effects of the hydroxyl group and the steric hindrance imposed by the bulky tert-butyl group. The hydroxyl group is a strongly activating, ortho-, para-director. In this compound, the para position relative to the hydroxyl group is already occupied by the bromine atom. Therefore, incoming electrophiles are directed to the ortho positions (C2 and C6).

However, the large tert-butyl group at the C3 position creates significant steric hindrance at the adjacent C2 position. Consequently, electrophilic attack is more likely to occur at the less sterically hindered C6 position.

For example, in the bromination of 3-tert-butylphenol (B181075), the major product is 6-bromo-3-tert-butylphenol, highlighting the directing influence of the hydroxyl group to the ortho position and the steric preference for the less hindered site. A similar outcome would be expected for the chlorination or iodination of this compound, leading predominantly to the formation of 2-chloro-4-bromo-5-tert-butylphenol or 2-iodo-4-bromo-5-tert-butylphenol, respectively.

Nitration and Reduction Strategies

Nitration of this compound introduces a nitro (-NO2) group onto the aromatic ring. The regioselectivity of this reaction is also governed by the interplay of electronic and steric effects. The powerful activating effect of the hydroxyl group directs the incoming nitronium ion (NO2+) to the positions ortho to it (C2 and C6). As with halogenation, the steric bulk of the tert-butyl group at C3 is expected to favor substitution at the C6 position, leading to the formation of 4-bromo-3-tert-butyl-6-nitrophenol as the major product.

It is important to consider the possibility of nitro-debromination, where the bromine atom at C4 is replaced by a nitro group. This ipso-substitution is known to occur in the nitration of some brominated aromatic compounds, particularly when the position is activated by other substituents. The reaction conditions, such as the concentration of nitric and sulfuric acid, can influence the extent of nitro-debromination versus regular aromatic nitration.

The resulting nitro-substituted phenol can then be reduced to the corresponding aminophenol. Common reduction methods include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., using metals like tin or iron in acidic media). These reduction strategies would convert 4-bromo-3-tert-butyl-6-nitrophenol into 6-amino-4-bromo-3-tert-butylphenol, a potentially valuable intermediate for the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Alkylation and Acylation of the Aromatic Nucleus

Friedel-Crafts alkylation and acylation reactions can be used to introduce alkyl and acyl groups onto the aromatic ring of this compound.

Alkylation: In Friedel-Crafts alkylation, an alkyl halide or an alkene is reacted with the phenol in the presence of a Lewis acid catalyst (e.g., AlCl3) or a Brønsted acid. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Given that the para position is blocked, alkylation will occur at the ortho positions (C2 and C6). Due to the steric hindrance from the adjacent tert-butyl group, alkylation is expected to be more favorable at the C6 position.

Acylation: Friedel-Crafts acylation involves the reaction of the phenol with an acyl halide or an anhydride in the presence of a Lewis acid. Phenols can undergo both C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group). O-acylation is typically faster (kinetic control), while C-acylation is thermodynamically more stable. The reaction conditions determine the major product. O-acylation is favored in the absence of a strong Lewis acid or in the presence of a base, while C-acylation is promoted by the use of a Lewis acid catalyst, which can also catalyze the Fries rearrangement of the initially formed O-acylated product to the C-acylated isomer. For this compound, C-acylation would be directed to the C6 position due to steric and electronic factors.

| Reaction Type | Reagents | Expected Major Product(s) |

| Further Bromination | Br2, FeBr3 | 2,4-Dibromo-5-tert-butylphenol |

| Nitration | HNO3, H2SO4 | 4-Bromo-3-tert-butyl-6-nitrophenol |

| Reduction of Nitro | H2, Pd/C | 6-Amino-4-bromo-3-tert-butylphenol |

| Friedel-Crafts Alkylation | R-X, AlCl3 | 6-Alkyl-4-bromo-3-tert-butylphenol |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 6-Acyl-4-bromo-3-tert-butylphenol |

Reactions Involving the tert-Butyl Group and Steric Effects

The tert-butyl group is not merely a passive substituent; its significant steric bulk plays a crucial role in directing the outcomes of various reactions.

Steric Hindrance Effects on Reactivity and Regioselectivity

The tert-butyl group, with its large spatial requirement, exerts a profound steric hindrance effect on the reactivity of adjacent and nearby positions on the aromatic ring of this compound. nih.gov This steric hindrance is a key determinant of regioselectivity in electrophilic aromatic substitution reactions. nih.govstackexchange.com

As discussed in the preceding sections, electrophilic attack is strongly disfavored at the C2 position, which is ortho to the activating hydroxyl group but also adjacent to the bulky tert-butyl group. stackexchange.com The approach of an electrophile to this position is sterically hindered, leading to a significant preference for substitution at the alternative, less hindered ortho position (C6). This effect is consistently observed in halogenation, nitration, alkylation, and acylation reactions.

The steric hindrance of the tert-butyl group also influences the reactivity of the hydroxyl group itself. While the electronic effect of the tert-butyl group is to increase the electron density on the oxygen atom, its steric bulk can hinder the approach of reagents to the hydroxyl group, potentially slowing down reactions such as O-acylation or etherification, especially with bulky reagents.

Potential Rearrangements under Specific Conditions

Under specific reaction conditions, the structural framework of this compound can be susceptible to molecular rearrangements, leading to the formation of isomeric products. These transformations are often driven by the formation of more stable intermediates or final products and are typically catalyzed by acids or initiated by photochemical means. The substitution pattern of this compound, featuring a bulky tert-butyl group and an electron-withdrawing bromine atom, plays a significant role in the feasibility and outcome of such rearrangements.

Dienone-Phenol Rearrangement

The dienone-phenol rearrangement is a chemical reaction where a cyclohexadienone rearranges to form a substituted phenol, typically in the presence of an acid. wikipedia.orgslideshare.net The driving force for this reaction is the formation of a stable aromatic system. pw.live The mechanism generally involves the protonation of the carbonyl oxygen of the dienone, followed by the migration of a substituent to an adjacent carbon, leading to a carbocation that can then aromatize by losing a proton. pw.live

While this compound is itself a phenol, the reverse reaction, known as the phenol-dienone rearrangement, can occur under certain electrophilic substitution conditions. pw.live In the context of this compound, if subjected to strong acid and oxidizing conditions, there is a potential for the migration of the tert-butyl group. However, the dienone-phenol rearrangement is more classically observed with 4,4-disubstituted cyclohexadienones, which rearrange to 3,4-disubstituted phenols. wikipedia.org

Fries Rearrangement

A more directly applicable potential rearrangement for this compound is the Fries rearrangement. This reaction involves the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid. wikipedia.orgsigmaaldrich.com The reaction is selective for the ortho and para positions relative to the hydroxyl group. wikipedia.org

For this compound to undergo a Fries rearrangement, it must first be converted to its corresponding ester, for example, through acylation of the phenolic hydroxyl group to form 4-bromo-3-tert-butylphenyl acetate. Upon treatment with a Lewis acid, the acyl group can migrate from the ester oxygen to the aromatic ring.

The mechanism proceeds through the formation of an acylium carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the phenol ring. byjus.com In the case of the 4-bromo-3-tert-butylphenyl ester, there are two potential positions for the acyl group to migrate to: the ortho position (C2) and the other ortho position (C6) relative to the hydroxyl group. The para position (C4) is already substituted with a bromine atom.

The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and the solvent used. byjus.com Generally, lower temperatures favor the formation of the para-substituted product, while higher temperatures favor the ortho-substituted product. byjus.com Given that the para position is blocked in this compound, migration would be directed to the available ortho positions. Steric hindrance from the adjacent tert-butyl group at C3 might influence the distribution between the C2 and C6 positions.

A photochemical variant, the photo-Fries rearrangement, can also occur, proceeding through a radical mechanism to yield similar products. wikipedia.org

Jacobsen Rearrangement

The Jacobsen rearrangement involves the migration of an alkyl group in a polyalkyl- or polyhalobenzenesulfonic acid. wikipedia.orglibretexts.org This reaction is typically observed with benzene (B151609) rings that have at least four substituents. wikipedia.orglibretexts.org Given that this compound is a disubstituted benzene derivative (in terms of non-hydroxyl substituents), the classic Jacobsen rearrangement is not directly applicable. For this rearrangement to be a possibility, the aromatic ring of this compound would need to undergo further substitution reactions to meet the structural requirements.

Table of Potential Rearrangements and Conditions

| Rearrangement Type | Required Substrate | Typical Conditions | Potential Products from a this compound Derivative |

|---|---|---|---|

| Fries Rearrangement | Phenolic Ester (e.g., 4-Bromo-3-tert-butylphenyl acetate) | Lewis Acid (e.g., AlCl₃) or Brønsted Acid; Heat sigmaaldrich.com | Ortho-hydroxy aryl ketones (e.g., 2-Acetyl-4-bromo-5-tert-butylphenol and 2-Acetyl-6-bromo-5-tert-butylphenol) |

| Photo-Fries Rearrangement | Phenolic Ester | UV Light wikipedia.org | Mixture of ortho- and para-hydroxy aryl ketones (ortho-products would predominate as para is blocked) |

| Dienone-Phenol Rearrangement | Substituted Cyclohexadienone | Acid catalysis slideshare.net | Not directly applicable, but the reverse (phenol-dienone) is a possibility under specific electrophilic conditions. |

| Jacobsen Rearrangement | Polyalkyl- or Polyhalobenzenesulfonic Acid | Sulfuric Acid wikipedia.org | Not directly applicable due to insufficient substitution on the benzene ring. libretexts.org |

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Building Block for Complex Organic Molecules

The presence of a reactive bromine atom and a phenolic hydroxyl group allows for a range of chemical modifications, positioning 4-Bromo-3-tert-butylphenol as a key starting material for more intricate molecular architectures.

In the realm of fine chemical synthesis, substituted phenols such as this compound are instrumental in constructing complex molecular frameworks. The bromine atom on the aromatic ring is particularly amenable to carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules and advanced materials. nih.govlibretexts.org The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product. libretexts.org

While specific examples detailing the use of this compound in Suzuki-Miyaura reactions are not extensively documented in readily available literature, the reactivity of the carbon-bromine bond is well-established. For instance, related compounds like 4-bromotoluene (B49008) have been successfully employed in Suzuki coupling reactions to produce biphenyl (B1667301) derivatives. researchgate.net This suggests that this compound can similarly be used to synthesize a variety of substituted biphenyls by reacting it with different arylboronic acids. These resulting biphenyl structures can serve as key intermediates in the synthesis of pharmaceuticals, liquid crystals, and other high-value chemicals. google.com

Table 1: Potential Suzuki-Miyaura Coupling Reactions with this compound

| Reactant 1 | Reactant 2 (Arylboronic Acid) | Catalyst | Base | Product (Substituted Biphenyl) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-tert-Butyl-4-hydroxybiphenyl |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 3-tert-Butyl-4'-methoxy-4-hydroxybiphenyl |

| This compound | 3-Pyridinylboronic acid | Pd(OAc)₂ | K₃PO₄ | 3-(3-tert-Butyl-4-hydroxyphenyl)pyridine |

This table represents potential reactions based on established Suzuki-Miyaura coupling methodologies.

Phenolic compounds are fundamental starting materials for the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. nih.gov While direct evidence for the large-scale use of this compound in commercial agrochemical production is limited in public literature, its structural motifs are present in various active compounds. The synthesis of these agrochemicals often involves multi-step processes where the specific substitution pattern of the starting phenol (B47542) is crucial for the final product's efficacy.

The chemical reactivity of this compound allows for its incorporation into larger molecules through reactions targeting the hydroxyl group (e.g., etherification, esterification) or the aromatic ring (e.g., further substitution, coupling reactions). For example, the synthesis of some fungicides and herbicides involves the coupling of phenolic units. ambeed.com The bromo and tert-butyl groups on the ring can influence the molecule's lipophilicity and its interaction with target enzymes or receptors, from a purely chemical structure-activity relationship perspective.

Application in Polymer Chemistry and Materials Science

The functional groups of this compound also lend themselves to applications in the field of polymer chemistry, where it can be incorporated into polymer chains to modify their properties or to create entirely new materials.

Substituted phenols can be used as monomers in the synthesis of polyphenols and other polymers. For instance, 4-tert-butylphenol (B1678320) is used in the enzymatic polymerization catalyzed by horseradish peroxidase (HRP) to produce polyphenol resins. nih.gov It is plausible that this compound could also be subjected to similar oxidative coupling polymerizations.

Furthermore, it could potentially be used as a comonomer in copolymerization reactions with other phenols or monomers to create polymers with tailored properties. For example, the copolymerization of 4-tert-butylphenol with 4-ferrocenylphenol has been demonstrated. nih.gov The incorporation of the bromo and tert-butyl groups from this compound into a polymer backbone could enhance properties such as thermal stability, flame retardancy (due to the bromine content), and chemical resistance.

In polymerization reactions, monofunctional molecules can act as chain terminators, controlling the molecular weight of the resulting polymer. 4-tert-Butylphenol, being a monofunctional phenol, is known to act as a chain stopper or "endcapper" in the production of polycarbonate and other resins. nih.gov This function is crucial for achieving the desired molecular weight and, consequently, the desired physical properties of the polymer.

Given its single hydroxyl group, this compound can also be expected to function as a chain terminator. The presence of the bulky tert-butyl group and the bromine atom may offer additional control over the polymerization process and could also impart specific end-group functionalities to the polymer chains, potentially influencing their final properties and applications.

Phenolic and epoxy resins are widely used as adhesives, coatings, and composite materials due to their excellent mechanical properties and chemical resistance. core.ac.uksci-hub.se Substituted phenols are key components in the synthesis of these resins.

Phenolic Resins: Para-tertiary-butylphenol formaldehyde (B43269) resins (PTBP-FR) are a significant class of phenolic resins known for their oil-solubility and adhesive properties. sci-hub.se These are typically produced by the condensation reaction of p-tert-butylphenol with formaldehyde. sci-hub.se By substituting or co-reacting with this compound, it may be possible to produce modified phenolic resins. The incorporation of bromine would be expected to enhance the flame-retardant properties of the resulting resin. Patents describe the synthesis of alkylphenolic resins using various substituted phenols to improve properties like softening point and reduce the content of free phenol. google.com

Epoxy Resins: Epoxy resins are often synthesized by reacting a polyhydric phenol with epichlorohydrin (B41342). google.comgoogle.com The most common example is the reaction of bisphenol A with epichlorohydrin. Monofunctional phenols can be used to modify these resins. 4-tert-Butylphenol can react with epichlorohydrin to form a glycidyl (B131873) ether, which can then be incorporated into epoxy resin formulations. nih.gov Similarly, this compound can be reacted with epichlorohydrin to produce its corresponding glycidyl ether. This derivative could be used as a reactive diluent or a modifier in epoxy resin systems to introduce bromine for flame retardancy and to control the cross-linking density. The synthesis of halogenated epoxy resins, such as those from tetrabromobisphenol-A (TBBPA), is a well-established method for producing flame-retardant materials. nih.gov

Utilization in Catalysis and Ligand Design

The design of effective catalysts and ligands is a cornerstone of modern chemical synthesis, enabling reactions to proceed with high efficiency and selectivity. Phenolic compounds, particularly those with bulky substituents, are often employed as ligands for metal centers or as precursors to organocatalysts. The electronic and steric properties of "this compound" make it a candidate for such applications; however, specific research into its use in these areas is limited.

Bulky aluminum-based Lewis acids, such as methylaluminum bis(phenoxide) compounds, are powerful catalysts in organic synthesis, known for their ability to promote a variety of chemical transformations. A well-known example is Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), which is derived from the isomeric 4-bromo-2,6-di-tert-butylphenol (B72302). This catalyst is valued for its steric bulk and strong Lewis acidity, which allows for selective reactions, such as the rearrangement of epoxides to carbonyl compounds.

However, a review of available scientific literature and patent databases does not yield specific examples or detailed research findings on the synthesis or application of a methylaluminum bis(phenoxide) catalyst derived from This compound . The distinct steric and electronic environment of the 3-tert-butyl isomer compared to the 2,6-di-tert-butyl isomer would likely result in a catalyst with different reactivity and selectivity profiles. The absence of published research in this specific area suggests that the catalytic potential of a hypothetical methylaluminum bis(4-bromo-3-tert-butylphenoxide) remains an unexplored field of study.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field within catalysis. Phenolic derivatives can act as organocatalysts, for example, in reactions that are sensitive to Brønsted acidity or through the formation of hydrogen bonds to activate substrates.

Advanced Spectroscopic and Analytical Methodologies for Studying Reactions and Derivatives

In Situ Reaction Monitoring Techniques

In situ, or real-time, monitoring allows chemists to observe a reaction as it happens, providing a continuous stream of data without altering the reaction system by taking samples. This approach is invaluable for understanding complex reaction pathways and identifying transient intermediates.

Real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for gaining a deep understanding of reaction mechanisms. researchgate.net

Real-Time Infrared (IR) Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, can track the concentration of reactants, products, and intermediates in real-time. mt.comrsc.org For reactions involving 4-Bromo-3-tert-butylphenol, key functional group vibrations would be monitored. The disappearance of the broad O-H stretch (around 3200-3600 cm⁻¹) could indicate derivatization of the hydroxyl group, while changes in the aromatic C-H and C-Br regions would signal modifications to the benzene (B151609) ring. chemicalbook.comresearchgate.net By profiling the appearance and disappearance of specific peaks over time, a detailed mechanistic picture can be constructed. mt.com

Interactive Table: Key IR Bands for Monitoring Reactions of this compound This table is based on typical vibrational frequencies for substituted phenols and bromoarenes.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Information Gained |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Disappearance indicates reaction at the hydroxyl site (e.g., etherification, esterification). |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Shifts in peak position or intensity can indicate changes in ring substitution. |

| tert-Butyl | C-H Bending | 1365 - 1395 | Generally stable, serves as an internal reference. |

Real-Time NMR Spectroscopy: While less common for routine monitoring than IR, in situ NMR provides unparalleled structural detail. researchgate.net A reaction can be run directly in an NMR tube, and spectra can be acquired at set intervals. This allows for the unambiguous identification of all hydrogen- (¹H NMR) and carbon-bearing (¹³C NMR) species in the solution, including starting materials, intermediates, and final products. For this compound, one could observe the shifts in the aromatic proton signals or the appearance of new signals corresponding to a newly introduced functional group, providing definitive evidence for the reaction pathway.

UV-Visible spectroscopy is a straightforward and effective method for studying the kinetics of chemical reactions. sapub.org The principle relies on Beer's Law, where the absorbance of light by a molecule is proportional to its concentration. thermofisher.com For reactions of this compound, particularly those involving a change in the aromatic system's conjugation (like oxidation or certain substitution reactions), this technique is highly applicable.

The process involves monitoring the change in absorbance at a specific wavelength (λ_max) corresponding to a reactant or product over time. thermofisher.com For instance, in a photocatalytic degradation study of a related compound, 4-tert-butylphenol (B1678320), changes in the UV spectrum were used to calculate the reaction rate. researchgate.net A similar approach could be used for this compound. By plotting concentration (derived from absorbance) versus time, the reaction order and the rate constant (k) can be determined. thermofisher.com

Chromatographic Analysis of Reaction Mixtures and Products

Chromatography is essential for separating the components of a complex reaction mixture, allowing for both qualitative identification (profiling) and quantitative measurement (purity and yield).

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for identifying the products formed in a reaction.

GC-MS: This method is ideal for analyzing volatile and thermally stable compounds. analytice.com A reaction mixture containing derivatives of this compound would first be separated based on boiling point and polarity on the GC column. Each separated component then enters the mass spectrometer, which provides a molecular weight and a unique fragmentation pattern, acting as a molecular fingerprint for identification. nih.govoiv.int

LC-MS: For products that are less volatile, thermally sensitive, or have a high molecular weight, LC-MS is the preferred method. researchgate.net Separation occurs based on the components' affinity for the column's stationary phase and the liquid mobile phase. The coupled mass spectrometer then provides the necessary mass information for identification. This is particularly useful for analyzing bromophenols in various matrices. researchgate.net

Interactive Table: Hypothetical Product Profiling for a Reaction of this compound

| Hypothetical Product | Reaction Type | Probable Analytical Technique | Rationale |

|---|---|---|---|

| 3-tert-Butylphenol (B181075) | Debromination | GC-MS | Product is volatile and readily analyzed by GC. |

| 4-Bromo-3-tert-butylanisole | O-Methylation | GC-MS | The resulting ether is typically volatile enough for GC analysis. |

| 4-Bromo-3-tert-butylphenyl acetate | Esterification | LC-MS or GC-MS | Depending on volatility, either technique could be suitable. |

High-Performance Liquid Chromatography (HPLC) is the standard for quantitatively assessing the outcome of a reaction. nih.gov By using a calibrated detector (commonly UV), HPLC can accurately measure the concentration of each component in a mixture.

To determine purity, a sample of the isolated product is analyzed. The area of the main product peak relative to the total area of all peaks gives the purity, often expressed as a percentage. For instance, the purity of a related compound, 4-Bromo-2,6-di-tert-butylphenol (B72302), is specified as a minimum of 98% by HPLC. calpaclab.com To calculate the reaction yield, the reaction mixture is analyzed to quantify the amount of product formed relative to the initial amount of the limiting reactant, this compound.

Interactive Table: Example HPLC Method for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds with varying polarities from the column. |

| Flow Rate | 1.0 mL/min | Ensures efficient separation and reasonable analysis time. |

| Detector | UV at ~280 nm | Phenolic compounds strongly absorb UV light around this wavelength for detection. sielc.com |

| Injection Volume | 10 µL | A small, precise volume for quantitative analysis. |

Structural Elucidation of Novel Derivatives

When a new derivative of this compound is synthesized, a combination of spectroscopic methods is required to unambiguously determine its structure. sigmaaldrich.com

Mass Spectrometry (MS): Obtained from GC-MS or LC-MS analysis, MS provides the molecular weight of the new compound from the molecular ion peak. The fragmentation pattern gives clues about the molecule's structure, such as the loss of a tert-butyl group or a bromine atom.

Infrared (IR) Spectroscopy: IR confirms the presence or absence of key functional groups. For example, if the hydroxyl group of this compound is converted to an ether, the characteristic broad O-H peak will disappear from the IR spectrum, and a new C-O-C ether stretch will appear.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for detailed structural mapping.

¹H NMR: Shows the number of different types of protons, their connectivity (via splitting patterns), and their chemical environment. A new derivative would exhibit predictable changes, such as the appearance of methoxy (B1213986) protons (~3.8 ppm) in an anisole (B1667542) derivative.

¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These advanced experiments establish correlations between protons and carbons, allowing for the complete and definitive assembly of the molecular puzzle.

By combining the data from these techniques, researchers can confidently assign the correct structure to a novel derivative of this compound.

Advanced NMR Techniques (e.g., COSY, TOCSY) for Complex Structures

Two-dimensional (2D) NMR experiments are powerful for elucidating the complex structures of substituted aromatic compounds like this compound. Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are particularly valuable for assigning the signals of protons on the benzene ring. oxinst.comoxinst.com

Correlation Spectroscopy (COSY) : The ¹H-¹H COSY experiment is one of the most fundamental 2D NMR techniques used to identify protons that are coupled to each other, typically through two or three chemical bonds (J-coupling). oxinst.comnanalysis.com The spectrum displays the standard one-dimensional ¹H NMR spectrum on the diagonal, while off-diagonal peaks, or "cross-peaks," indicate a coupling interaction between two distinct protons. nanalysis.com For this compound, COSY is instrumental in identifying adjacent protons on the aromatic ring. For example, a cross-peak would be expected between the proton at position 5 (H-5) and the proton at position 6 (H-6), confirming their vicinity. The proton at position 2 (H-2) would not show a correlation to H-6 due to the larger number of bonds separating them, helping to definitively assign its position relative to the other ring protons.

Total Correlation Spectroscopy (TOCSY) : The TOCSY experiment extends the capabilities of COSY by revealing correlations between all protons within a single, unbroken network of spin couplings, not just those that are directly coupled. nanalysis.comlibretexts.org This is achieved by adding a special mixing period to the pulse sequence, which allows magnetization to be relayed along an entire chain of coupled protons. libretexts.org In the case of this compound, the three protons on the aromatic ring (H-2, H-5, and H-6) constitute a single spin system. A TOCSY experiment would therefore show cross-peaks not only between the directly coupled H-5 and H-6 but also between H-2 and H-6, even though they are four bonds apart and their direct coupling is typically too weak to be seen in a COSY spectrum. oxinst.com This provides a comprehensive map of the entire proton network on the phenyl ring. libretexts.org The large singlet signal from the nine equivalent protons of the tert-butyl group would show no cross-peaks, confirming its isolation from the aromatic spin system.

The following table outlines the expected ¹H NMR and 2D NMR correlations for this compound.

Table 1: Predicted ¹H NMR and 2D NMR Data for this compound This table is interactive. Click on the headers to sort.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | COSY Cross-Peaks | TOCSY Cross-Peaks |

|---|---|---|---|---|

| tert-butyl (9H) | ~1.4 | Singlet (s) | None | None |

| OH (1H) | Variable (broad s) | Broad Singlet | None | None |

| H-5 (1H) | ~6.8 | Doublet of Doublets (dd) | H-6 | H-6, H-2 |

| H-6 (1H) | ~7.2 | Doublet (d) | H-5 | H-5, H-2 |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure of a compound in its solid, crystalline state. nih.gov The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The intensities and positions of the diffracted spots are used to calculate an electron density map, from which the exact positions of all atoms in the molecule can be determined. nih.gov

For this compound, obtaining X-ray quality crystals would provide unambiguous confirmation of its structure. The analysis would yield precise data on:

Bond Lengths and Angles: The exact lengths of all carbon-carbon, carbon-oxygen, carbon-hydrogen, and carbon-bromine bonds, as well as the angles between them, confirming the substitution pattern on the phenol (B47542) ring.

Conformation: The specific orientation of the bulky tert-butyl group relative to the plane of the benzene ring would be established.

Planarity: The planarity of the benzene ring itself can be confirmed.

Intermolecular Interactions: The crystal packing arrangement would reveal how individual molecules of this compound interact with each other in the solid state. This includes identifying any hydrogen bonding involving the hydroxyl group and how the sterically demanding tert-butyl and bromo substituents influence the packing arrangement, which can prevent close intermolecular contacts. unibo.it

The data obtained from an X-ray diffraction experiment is highly detailed. While a specific crystal structure for this compound is not publicly available, the table below presents representative data that would be expected from such an analysis, based on known structures of similar substituted phenols. researchgate.netrsc.org

Table 2: Representative Crystallographic Data for a Substituted Phenol This table is interactive. Click on the headers to sort.

| Parameter | Description | Representative Value |

|---|---|---|

| Crystal System | The basic geometric shape of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations for the unit cell. | P2₁/c |

| a (Å) | Unit cell dimension. | ~10.5 Å |

| b (Å) | Unit cell dimension. | ~6.2 Å |

| c (Å) | Unit cell dimension. | ~15.8 Å |

| β (°) | Unit cell angle. | ~98.5° |

| Volume (ų) | Volume of the unit cell. | ~1015 ų |

| Z | Number of molecules per unit cell. | 4 |

| C-Br Bond Length | The distance between the carbon and bromine atoms. | ~1.90 Å |

Theoretical and Computational Investigations of 4 Bromo 3 Tert Butylphenol

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its chemical behavior. Computational methods allow for the detailed examination of the electronic structure of 4-bromo-3-tert-butylphenol, providing predictions about its stability and reactive sites.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. nih.govgoums.ac.ir It has proven to be an economical and accurate model for predicting molecular geometries and energies. nih.gov Studies on similar phenolic compounds, such as 2,4-dimethyl-6-tert-butyl phenol (B47542) (DTBP), have utilized DFT to analyze their mechanisms as antioxidants in various applications. tandfonline.com For instance, research on other brominated organic compounds has successfully employed DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, to optimize geometries and predict electronic properties. nih.govgoums.ac.ir

In a theoretical study on the atmospheric degradation of the related compound 4-tert-butylphenol (B1678320), DFT calculations were performed to construct a potential energy surface and analyze reaction pathways. researchgate.net Such calculations for this compound would similarly elucidate its electronic characteristics and predict its behavior in various chemical environments.

Table 1: Representative DFT Functionals and Basis Sets Used in Phenolic Compound Studies

This table illustrates common computational methods that could be applied to study this compound, based on research into related molecules.

| Functional | Basis Set | Application/Compound Studied | Reference |

| B3LYP | 6-311++G(d,p) | Electronic structure of brominated Schiff bases. goums.ac.ir | goums.ac.ir |

| MN15, M05-2X, etc. | 6-31+G(d,p) | Radical scavenging by 2,4-dimethyl-6-tert-butyl phenol. tandfonline.com | tandfonline.com |